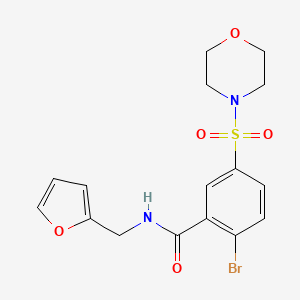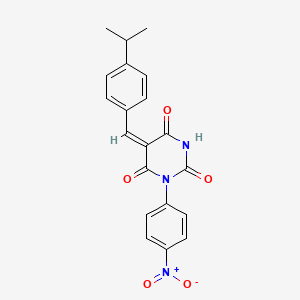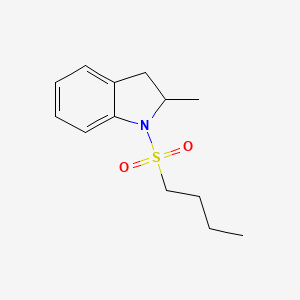![molecular formula C23H26N4OS B5348260 N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)
N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The mechanism of action of N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been proposed that this compound acts as a partial agonist at the 5-HT1A receptor, which is responsible for its anxiolytic and antidepressant effects. It has also been suggested that this compound may act by modulating the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to decrease the levels of corticosterone, a stress hormone, in animal models. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for promoting the growth and survival of neurons in the brain.
実験室実験の利点と制限
N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. This compound is easy to synthesize and has high purity, which makes it suitable for various analytical techniques. However, this compound has certain limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide. One possible direction is to study the potential applications of this compound in the treatment of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Another direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of more potent and selective drugs. Additionally, the pharmacokinetics and pharmacodynamics of this compound need to be studied further to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various applications in the field of medicinal chemistry. This compound has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects, and has been shown to possess potent 5-HT1A receptor agonist activity. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
合成法
The synthesis method of N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide involves the condensation of 2-aminothiazole with 4-benzhydrylpiperazine in the presence of acetic anhydride and triethylamine. The resulting compound is then reacted with acetic anhydride to yield the final product. The purity of the product can be confirmed by using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in various animal models. It has also been shown to possess potent 5-HT1A receptor agonist activity, which is responsible for its anxiolytic and antidepressant effects.
特性
IUPAC Name |
N-[5-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-18(28)25-23-24-16-21(29-23)17-26-12-14-27(15-13-26)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16,22H,12-15,17H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMBBXFEXKRGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)

![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)

![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)